Methyl (4-(trifluoromethoxy)phenyl)carbamate
CAS No.: 177905-10-1
Cat. No.: VC21338545
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.16 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 177905-10-1 |
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Molecular Formula | C9H8F3NO3 |
Molecular Weight | 235.16 g/mol |
IUPAC Name | methyl N-[4-(trifluoromethoxy)phenyl]carbamate |
Standard InChI | InChI=1S/C9H8F3NO3/c1-15-8(14)13-6-2-4-7(5-3-6)16-9(10,11)12/h2-5H,1H3,(H,13,14) |
Standard InChI Key | RVSOYUOWAZHCFP-UHFFFAOYSA-N |
SMILES | COC(=O)NC1=CC=C(C=C1)OC(F)(F)F |
Canonical SMILES | COC(=O)NC1=CC=C(C=C1)OC(F)(F)F |
Appearance | Pale Yellow Solid |
Melting Point | 88-91°C |
Basic Properties and Identification
Methyl (4-(trifluoromethoxy)phenyl)carbamate, registered under CAS number 177905-10-1, is characterized by the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol. It is classified as a carbamate derivative, specifically a methyl ester of carbamic acid, with the phenyl ring substituted by a trifluoromethoxy group at the para position. The compound typically appears as a pale yellow solid with a melting point range of 88-91°C.
Chemical Identifiers
The compound is formally identified by its IUPAC name methyl N-[4-(trifluoromethoxy)phenyl]carbamate. For database reference purposes, its Standard InChIKey is RVSOYUOWAZHCFP-UHFFFAOYSA-N, and its canonical SMILES notation is COC(=O)NC1=CC=C(C=C1)OC(F)(F)F. These standardized identifiers ensure unambiguous reference in chemical literature and databases.
Physical and Chemical Properties
Property | Value |
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CAS Number | 177905-10-1 |
Molecular Formula | C9H8F3NO3 |
Molecular Weight | 235.16 g/mol |
Physical Appearance | Pale Yellow Solid |
Melting Point | 88-91°C |
Standard Purity | > 95% |
IUPAC Name | methyl N-[4-(trifluoromethoxy)phenyl]carbamate |
Solubility | Soluble in organic solvents |
Chemical Structure and Characteristics
Structural Features
The compound features a para-substituted phenyl ring with a trifluoromethoxy (OCF3) group at the 4-position and a carbamate group (NHCO2CH3) directly attached to the aromatic ring. This structural arrangement creates a molecule with distinct electronic properties and reactivity patterns that contribute to its utility in various applications.
Electronic Properties
The trifluoromethoxy substituent imparts significant electronic effects on the phenyl ring due to the high electronegativity of the fluorine atoms. This electron-withdrawing group influences the distribution of electron density across the molecule, affecting its reactivity in chemical transformations and its interactions with biological targets. The carbamate group provides additional functionality with its carbonyl moiety serving as a hydrogen bond acceptor and the NH group as a hydrogen bond donor.
Synthesis Methods
Traditional Synthetic Approach
The conventional synthesis of Methyl (4-(trifluoromethoxy)phenyl)carbamate involves the reaction of 4-trifluoromethoxyaniline with methyl chloroformate in the presence of a suitable base . This approach provides a straightforward route to the target compound with good yields.
Optimized Synthetic Method
A patent-described synthetic method offers improved efficiency and practicality for large-scale production:
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A reaction mixture containing 13.28g (0.075mol) of 4-trifluoromethoxyaniline, 6g of sodium hydroxide (0.15mol), 10ml of tetrahydrofuran, and 100ml of water is maintained at 15-20°C for 2 hours .
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The mixture is warmed to room temperature and stirred for an additional 30 minutes .
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Methyl chloroformate (10ml) is added slowly at a rate of 10 seconds per drop, followed by stirring for 6 hours at room temperature .
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The reaction mixture is cooled to 0°C, stirred for 30 minutes, and the resulting solid is isolated by filtration, washed with water, and dried .
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This method yields 16-18g of the target product with a conversion rate of 95-99% .
The 1H NMR spectral data for the product shows characteristic signals at δ 3.67 (s, 3H, CH3), 8.0 (t, 1H, NH), 6.75 (d, 2H, ArH), and 7.53 (d, 2H, ArH) .
Alternative Base Conditions
An alternative synthesis approach employs sodium carbonate instead of sodium hydroxide:
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A mixture of 13.28g (0.075 mol) of 4-trifluoromethoxyaniline, 15.9g (0.15 mol) of sodium carbonate, 10ml of dioxane, and 100ml of water is reacted at 10-15°C for 2 hours .
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After warming to room temperature and stirring for 30 minutes, methyl chloroformate is added slowly, and the reaction is continued for 7 hours .
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This variant offers comparable yields while potentially providing milder reaction conditions .
Green Synthesis Considerations
Recent research on related carbamate compounds has explored greener synthetic approaches that could potentially be applied to Methyl (4-(trifluoromethoxy)phenyl)carbamate . These methods typically employ a Hofmann rearrangement strategy performed in a one-pot, two-step manner, utilizing oxone and potassium chloride to generate N-chloride intermediates that subsequently rearrange to isocyanates, which are then trapped with alcohols to form carbamates .
Chemical Reactions
Reactivity Profile
Methyl (4-(trifluoromethoxy)phenyl)carbamate demonstrates reactivity characteristics influenced by both the carbamate functionality and the trifluoromethoxy-substituted aromatic ring. These structural elements contribute to a diverse reaction profile that makes the compound valuable in synthetic applications.
Substitution Reactions
The trifluoromethoxy group affects the electron density of the aromatic ring, influencing its participation in nucleophilic aromatic substitution reactions. Additionally, the carbamate group can undergo various substitution reactions, including hydrolysis under acidic or basic conditions to yield the corresponding amine derivatives.
Oxidation and Reduction
The compound can be subjected to selective oxidation or reduction conditions depending on the desired transformation. These reactions can target either the aromatic ring or the carbamate functionality, providing access to a range of derivative compounds with modified properties.
Coupling Reactions
The aromatic ring of Methyl (4-(trifluoromethoxy)phenyl)carbamate can serve as a substrate in various coupling reactions, particularly palladium-catalyzed transformations. These reactions enable the formation of carbon-carbon bonds, expanding the utility of the compound as a building block for more complex molecular structures.
Applications in Research
Neuroprotective Properties
Mechanism of Action
Molecular Interactions
The biological activity of Methyl (4-(trifluoromethoxy)phenyl)carbamate and related compounds stems from specific molecular interactions facilitated by their structural features. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane penetration, while the carbamate group provides hydrogen bonding sites for interaction with protein targets.
Pharmaceutical Relevance
In pharmaceutical applications, the trifluoromethoxy group can contribute to enhanced drug properties through several mechanisms:
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Modulation of the compound's electronic properties, potentially affecting binding affinity to target proteins.
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Improvement of metabolic stability by blocking potential sites of oxidative metabolism.
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Enhancement of membrane permeability, potentially improving bioavailability.
These properties make trifluoromethoxy-containing carbamates valuable scaffolds in drug discovery programs targeting various therapeutic areas.
Analytical Methods
Characterization Techniques
The characterization of Methyl (4-(trifluoromethoxy)phenyl)carbamate typically employs a combination of spectroscopic and analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation through characteristic signals for methyl, NH, and aromatic protons .
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High-Resolution Mass Spectrometry (HRMS) enables accurate mass determination and fragmentation pattern analysis.
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Infrared (IR) spectroscopy identifies characteristic absorption bands for the carbamate (C=O stretch) and trifluoromethoxy (C-F stretch) groups.
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When fluorine is present, 19F NMR spectroscopy offers additional structural confirmation .
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